6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione
Overview
Description
6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 15870-78-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of triazine derivatives, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties supported by various studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 220.02 g/mol
- Density : 1.89 g/cm³
- Boiling Point : 237.3 °C at 760 mmHg
- Flash Point : 97.3 °C
Antimicrobial Activity
Research has demonstrated that this compound exhibits promising antimicrobial properties. A study evaluated a series of triazine derivatives and found that several compounds showed significant activity against various bacterial strains.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Bromo-2,4-dimethyl-1,2,4-triazine | E. coli | 12.5 µg/mL |
6-Bromo-2,4-dimethyl-1,2,4-triazine | S. aureus | 6.25 µg/mL |
Other derivatives | Various strains | Ranged from 6.25 to 12.5 µg/mL |
The compound's effectiveness was comparable to standard antibiotics such as ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines with promising results:
Cell Line | IC (µM) | Notes |
---|---|---|
MCF-7 (breast cancer) | 1.29 | Induces apoptosis and inhibits cell growth |
HeLa (cervical cancer) | 1.26 | Significant cytotoxicity observed |
A549 (lung cancer) | 2.96 | Effective against drug-resistant variants |
In vitro studies indicated that treatment with this compound led to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and apoptosis initiation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. In a comparative study:
Compound | Inhibition Percentage of TNF-α at 10 µg/mL |
---|---|
6-Bromo derivative | 78% |
Dexamethasone (control) | 89% |
This indicates that the compound possesses significant anti-inflammatory properties comparable to conventional treatments .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Induction of apoptosis through the modulation of key signaling pathways.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Study on Antimicrobial Efficacy : A series of triazine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Evaluation in Cancer Research : The National Cancer Institute has included this compound in its screening programs for anticancer activity.
- Anti-inflammatory Studies : Research indicated that derivatives of this compound could serve as effective anti-inflammatory agents by targeting specific inflammatory pathways .
Properties
IUPAC Name |
6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBKVAHZFMBMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293770 | |
Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15870-78-7 | |
Record name | NSC92088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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